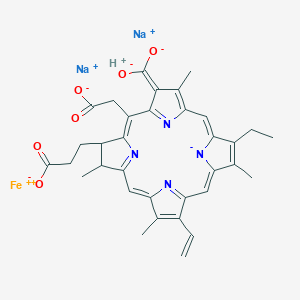

Sodium iron chlorophyllin

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMQNMUHVLRDRT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FeN4Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32627-52-4 | |

| Record name | Sodium iron chlorophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium Iron Chlorophyllin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Iron Chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll. Structurally, it is a porphyrin complex where the central magnesium atom of natural chlorophyll has been replaced by iron, creating a molecule with a quasi-heme structure.[1][2] This unique configuration imparts significant biological properties, most notably its high iron bioavailability, making it a subject of great interest for therapeutic applications, particularly in the treatment of iron deficiency anemia.[3][4]

Unlike many inorganic iron supplements, the iron in SIC is chelated within the porphyrin ring, which may enhance its stability during gastrointestinal transit and facilitate its absorption.[4][5] SIC typically appears as a dark green to black crystalline powder.[6] It is readily soluble in water, forming a greenish-brown or transparent jade green solution, but is only slightly soluble in ethanol and chloroform, and practically insoluble in petroleum ether.[5][6] Its stability in a dry state is good, and it possesses greater resistance to light than natural chlorophyll.[5][7] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation for research and development purposes.

Synthesis of this compound

Principle

The synthesis of this compound is a multi-step process that begins with the extraction of chlorophyll from a natural source, such as pine needles, bamboo leaves, or silkworm excrement.[6][8][9] The core process involves two key transformations:

-

Saponification: The chlorophyll molecule's phytyl tail is cleaved by alkaline hydrolysis, converting it into water-soluble chlorophyllin salts.[10][11]

-

Metathesis (Metal Substitution): The central magnesium ion (Mg²⁺) is removed from the porphyrin ring, typically through acidification, and subsequently replaced with an iron ion (Fe²⁺ or Fe³⁺) from an iron salt like ferrous sulfate (FeSO₄).[10] The final step involves basification to form the sodium salt.[10]

General Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below. This process outlines the major stages from the initial extraction of the chlorophyll precursor to the final purified product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies described in the literature.[6][8][10] Researchers should optimize parameters such as solvent ratios, temperature, and reaction times based on the specific starting material and desired yield.

1. Chlorophyll Extraction:

-

Dry and pulverize the chosen plant material (e.g., 100 g of pine needle powder).[6]

-

Extract the chlorophyll using an appropriate solvent system, such as an ethanol-water mixture, often with heating or refluxing.[9][10]

-

Filter the mixture to separate the solid debris and collect the chlorophyll-rich solvent extract.

2. Saponification:

-

To the chlorophyll extract, add a concentrated alkaline solution (e.g., 5% sodium hydroxide) to initiate saponification.[8]

-

Heat the mixture, for example, at 70°C for approximately 60 minutes, to cleave the phytyl and methyl ester groups.[8]

-

Cool the resulting solution. This solution now contains sodium chlorophyllin.

3. Acidification (Magnesium Removal):

-

Carefully add an acid (e.g., dilute hydrochloric acid) to the saponified solution to lower the pH.[10] This process releases the magnesium ion from the center of the porphyrin ring, forming a precipitate of pheophytin.

-

Isolate the precipitate by filtration.

4. Iron Substitution:

-

Resuspend the precipitate in a suitable solvent.

-

Add an aqueous solution of an iron salt, such as ferrous sulfate (FeSO₄).[10]

-

Heat the reaction mixture in a water bath (e.g., at 60°C for 60 minutes) to facilitate the chelation of iron into the porphyrin ring, forming iron chlorophyllin.[8] A color change to dark brown or black is typically observed.[6]

5. Purification and Salification:

-

Isolate the crude iron chlorophyllin precipitate by filtration and wash it thoroughly with deionized water to remove unreacted salts and impurities.[12]

-

Dissolve the washed precipitate in an ethanol solution containing sodium hydroxide (NaOH) to convert the iron chlorophyllin into its water-soluble sodium salt.[12]

-

The final product, this compound, can be precipitated, collected by filtration, and dried to yield a fine powder.[6]

Characterization of this compound

After synthesis, a series of analytical techniques are employed to verify the structure, purity, and composition of the this compound.

Physicochemical Properties

The synthesized product should be evaluated for its basic physical and chemical properties, which serve as the first indicators of successful synthesis.

| Property | Description | References |

| Appearance | Dark green, blue-black, or black crystalline powder with a metallic luster. | [6] |

| Solubility | Easily soluble in water (forms a greenish-brown solution), slightly soluble in ethanol and chloroform, insoluble in petroleum ether. | [5][6] |

| Purity | Typically around 95-96% as determined by HPLC. | [5][6] |

| Stability | Stable in a dry state but hygroscopic. More resistant to light than chlorophyll but less so than sodium copper chlorophyllin. | [5][7] |

Spectroscopic and Chromatographic Analysis

3.2.1 UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the electronic structure of the porphyrin ring. The characteristic Soret band is a strong indicator of the chlorophyllin structure.

Experimental Protocol:

-

Dissolve a known concentration of the synthesized this compound (e.g., 10 mg/mL) in distilled water.[6]

-

Scan the UV-Vis absorption spectrum of the solution over a wavelength range of 200–700 nm using a spectrophotometer.[6]

-

Identify the wavelength of maximum absorbance (λmax), particularly the Soret band.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Soret Band (λmax) | ~405 nm | [6] |

3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized this compound and identifying its major components, such as Fe-isochlorine e4.[13][14]

Experimental Protocol:

-

System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[6]

-

Column: A reversed-phase C18 column, such as an Inertsil ODS-2 (4.6 mm × 250 mm, 5 µm), is commonly used.[6][13]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 80:20 v/v) containing a small amount of acid (e.g., 0.1-1% acetic acid) to improve peak shape.[6][13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection Wavelength: Monitoring is performed at the λmax of the Soret band, typically around 395 nm or 405 nm.[6][13]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and inject it into the system.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Purity | ≥ 96.0% | [6] |

| Limit of Detection (LOD) | 1.2 mg/kg | [13][14] |

| Limit of Quantitation (LOQ) | 4.1 mg/kg | [13][14] |

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming the structural integrity of the chlorophyllin backbone after synthesis.[15]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) and pressing it into a pellet.

-

Acquire the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Analyze the spectrum to identify characteristic vibrational bands.

Expected Functional Groups: The FTIR spectrum of chlorophyllin derivatives typically shows characteristic peaks corresponding to various functional groups.[16][17][18]

| Wavenumber Range (cm⁻¹) | Vibrational Mode / Functional Group |

| ~3400 | O-H and N-H stretching (from hydroxyl, carboxyl, and pyrrole groups) |

| ~2927 | C-H stretching (aliphatic) |

| ~1700-1740 | C=O stretching (ester or ketone groups on the porphyrin ring) |

| ~1640 | Aromatic C=C stretching (porphyrin ring system) |

| ~1411 | Aromatic ring vibrations |

| ~1151 | C-O stretching |

Elemental Analysis

Atomic absorption spectroscopy or a similar elemental analysis technique is used to quantify the iron content, confirming the successful substitution of magnesium.

Experimental Protocol:

-

Accurately weigh a sample of the synthesized this compound.

-

Digest the sample using an appropriate acid mixture to bring the metal ions into solution.

-

Analyze the iron content using an atomic absorption spectrometer.[6]

Quantitative Data:

| Parameter | Experimental Value | Theoretical Value | Reference(s) |

| Iron Mass Fraction | ~8.00% | ~7.73% | [6] |

General Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the synthesized this compound.

Caption: A logical workflow for the characterization of this compound.

Biological Activity and Signaling Pathway

Role in Iron Metabolism

This compound is recognized for its potential to treat iron deficiency anemia.[1] Its structure, being analogous to heme iron, allows it to be absorbed efficiently in the gastrointestinal tract, potentially via the Heme Carrier Protein 1.[1][5] In vitro studies using Caco-2 cell models have demonstrated that SIC is stable under simulated gastrointestinal conditions and effectively delivers bioavailable iron to intestinal cells.[2][5] This high bioavailability makes it a promising iron fortificant of vegetable origin.[2][4]

Signaling Pathway in Iron Deficiency Anemia

Cellular iron homeostasis is tightly regulated by the interaction between Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs) found in the untranslated regions of specific mRNAs.[19][20] In states of iron deficiency, IRPs bind to IREs, leading to changes in the translation and stability of key proteins involved in iron uptake, storage, and utilization.[21] For instance, IRP binding stabilizes transferrin receptor 1 (TfR1) mRNA, increasing iron uptake, while it inhibits the translation of ferritin mRNA, reducing iron storage.[21] By providing a bioavailable source of iron, this compound helps restore cellular iron levels, which in turn modulates the IRP/IRE signaling pathway to normalize iron metabolism.

Caption: Role of SIC in modulating the IRP/IRE signaling pathway.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The synthesis process, involving chlorophyll extraction, saponification, and iron substitution, is well-established and adaptable to various plant-based starting materials. The characterization is confirmed through a suite of analytical methods including UV-Vis, HPLC, FTIR, and elemental analysis, which together verify the identity, purity, and structural integrity of the compound. The unique heme-like structure of this compound underpins its high bioavailability and its efficacy in modulating iron metabolism via the IRP/IRE signaling pathway. These properties make it a highly valuable compound for researchers in nutrition, hematology, and drug development, offering a potent, plant-derived alternative for iron supplementation and the treatment of anemia.

References

- 1. Efficacy of SXN in the Treatment of Iron Deficiency Anemia: A Phase IV Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro bioavailability of iron from the heme analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (32627-52-4) for sale [vulcanchem.com]

- 6. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102093369B - Method for extracting chlorophyll and preparing sodium ferrous chlorophyll from silkworm excrement - Google Patents [patents.google.com]

- 10. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and this compound from pine needles [spgykj.com]

- 11. fao.org [fao.org]

- 12. CN102093369A - Method for extracting chlorophyll and preparing sodium ferrous chlorophyll from silkworm excrement - Google Patents [patents.google.com]

- 13. Simultaneous determination of this compound and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Iron Regulatory Protein/Iron Responsive Element (IRP/IRE) system: functional studies of new target mRNAs and pathological implications for novel IRE mutations [diposit.ub.edu]

- 21. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Sodium Iron Chlorophyllin

This technical guide provides an in-depth overview of the core physicochemical properties, biological activities, and relevant experimental methodologies for sodium iron chlorophyllin (SIC). The information is intended for researchers, scientists, and professionals in the field of drug development and applied chemistry.

General and Physicochemical Properties

This compound is a semi-synthetic, water-soluble derivative of chlorophyll.[1][2] Structurally, it is a porphyrin compound where the central magnesium atom of chlorophyll is replaced by iron, creating a heme-like structure that is crucial to its biological functions.[3] It is produced from natural plant sources through processes of refining, purification, and chemical modification.[3]

Structural and Physical Characteristics

This compound typically presents as a dark green to black crystalline powder.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability.[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C34H32FeN4Na2O6 or C34H31FeMgN4NaO6 | [3][4][6] |

| Molecular Weight | ~694.5 g/mol | [3][6] |

| Appearance | Dark green crystalline powder | [3][4] |

| Purity | ~95-96% | [3][5] |

| Odor | Odorless or slightly ammoniacal | [4] |

| Hygroscopicity | Hygroscopic | [3][4] |

Solubility Profile

The solubility of this compound is a key factor in its application, particularly in aqueous systems for food coloring and potential pharmaceutical formulations.

Table 2: Solubility of this compound

| Solvent | Solubility | Solution Appearance | References |

| Water | Easily soluble | Greenish-brown, transparent | [3][4][5] |

| Ethanol | Slightly soluble | - | [3][4] |

| Chloroform | Slightly soluble | - | [3][4] |

| Petroleum Ether | Almost insoluble | - | [3][4] |

Stability Characteristics

This compound exhibits good stability in its dry, crystalline state.[3][4] However, its hygroscopic nature means that exposure to moisture can lead to deterioration.[3][4] Its stability to light is notably greater than that of natural chlorophyll but less than that of sodium copper chlorophyllin.[3][4] Studies have also shown it is stable against heat and reducing agents within a pH range of 3.0-6.0.[7]

Spectral Properties

The spectral characteristics of this compound are defined by its porphyrin ring structure, leading to strong absorption in the visible spectrum. The primary absorption peak, known as the Soret band, is a hallmark of porphyrin compounds.

Table 3: UV-Visible Spectral Properties of this compound

| Property | Wavelength (nm) | Solvent | References |

| Absorption Maximum (Soret Band) | 405 | Water | [5] |

Biological Activities and Mechanisms

The unique structure of this compound, particularly its heme-like iron center, imparts several significant biological activities.

Iron Bioavailability

This compound is a promising source of bioavailable iron.[3] It remains stable under simulated gastrointestinal conditions, which is essential for its efficacy as an iron supplement.[3][8] Its structural similarity to heme allows it to be a viable iron source, although its absorption can be inhibited by factors such as calcium.[3][8]

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which have been evaluated through various in vitro assays. Its ability to scavenge free radicals and reduce oxidative species contributes to its potential health benefits.

Table 4: In Vitro Antioxidant Activity of this compound (SIC)

| Assay | Metric | SIC Value | Comparison (Ascorbic Acid) | References |

| β-Carotene Bleaching Inhibition | EC50 | 0.38 mg/mL | 4.0 mg/mL | [5][9] |

| DPPH Radical Scavenging | EC50 | ~7 mg/mL | 0.009 mg/mL | [5] |

| Reducing Power | Absorbance at 0.5 mg/mL | <1.0 | ~2.0 | [5] |

Anti-inflammatory Mechanism

While direct studies on the anti-inflammatory signaling of this compound are limited, the mechanisms of related chlorophyll derivatives, such as sodium copper chlorophyllin (SCC) and chlorophyll a, are well-documented. These compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[10][11][12] Inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. Chlorophyll derivatives have been shown to suppress the phosphorylation of IKK and IκB, thereby preventing NF-κB activation and reducing the inflammatory response.[10][12]

Given its structural similarities, it is plausible that this compound exerts anti-inflammatory effects through a similar NF-κB inhibitory pathway.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound as cited in the literature.

Synthesis and Purification Workflow

The synthesis of this compound from natural chlorophyll sources, such as pine needles or bamboo leaves, involves a multi-step chemical process.[5][7][9]

Caption: General experimental workflow for the synthesis of this compound from plant sources.

Protocol:

-

Chlorophyll Extraction: Chlorophyll is first extracted from a plant source (e.g., pine needles, bamboo leaves) using an appropriate solvent.[5][9]

-

Saponification: The crude chlorophyll extract undergoes alkaline hydrolysis (saponification) to remove the methyl and phytol ester groups, yielding chlorophyllin. Optimal conditions cited for this step are using 5% sodium hydroxide at 70°C for 60 minutes.[7]

-

Purification: The resulting chlorophyllin solution is purified.

-

Iron Substitution: The purified chlorophyllin is acidified (e.g., to pH 3.0), followed by a substitution reaction with an iron salt (e.g., FeSO4) to replace the central magnesium ion with an iron ion. This step is typically conducted in a water bath at 60°C for 60 minutes.[7]

-

Crystallization: The final product, this compound, is crystallized from the solution, collected, and dried.[5]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using reversed-phase HPLC.[5][13]

Protocol:

-

System: A standard HPLC system equipped with a diode array detector (DAD).[5]

-

Column: Inertsil® ODS-2 column (4.6 mm × 250 mm, 5 µm particle size).[5][13]

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) containing 0.1% acetic acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: The chromatogram is monitored at 405 nm, corresponding to the Soret peak of this compound.[5]

-

Quantification: The purity is calculated based on the peak area of the compound relative to the total peak area in the chromatogram.

Antioxidant Activity Assays

The following protocols are adapted from methodologies used to evaluate the antioxidant capacity of chlorophyll derivatives.[5]

3.3.1 Reducing Power Assay (FRAP) This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Prepare sample solutions of this compound in ethanol at various concentrations (e.g., 0.05 to 1 mg/mL).

-

Mix 1.5 mL of the sample solution with 2.5 mL of 0.2 M sodium phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

Stop the reaction by adding 2.5 mL of 10% trichloroacetic acid.

-

Centrifuge the mixture at 650 x g for 10 minutes.

-

Take 5 mL of the upper layer (supernatant) and mix it with 5 mL of distilled water and 1 mL of 0.1% ferric chloride.

-

Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.[5]

3.3.2 β-Carotene Bleaching Assay This method assesses the capacity of an antioxidant to inhibit the oxidative bleaching of β-carotene.

-

Prepare a β-carotene/linoleic acid emulsion.

-

Add aliquots of the this compound solution at different concentrations to the emulsion.

-

Incubate the samples and measure the decrease in absorbance of β-carotene over time at a specific wavelength.

-

The antioxidant activity is expressed as the percentage of bleaching inhibition relative to a control. The EC50 value (the concentration required to achieve 50% inhibition) is calculated from the dose-response curve.[5]

3.3.3 Superoxide Anion (O₂⁻) Scavenging Assay This assay determines the ability of the compound to scavenge superoxide radicals.

-

Superoxide radicals are generated photochemically in a reaction mixture containing riboflavin, methionine, and nitro blue tetrazolium (NBT).

-

The reduction of NBT by the superoxide radicals is measured spectrophotometrically at 560 nm.

-

The assay is performed in the presence of increasing concentrations of this compound.

-

The scavenging activity is calculated as the percentage of NBT reduction inhibition.[5]

References

- 1. A 13-week subchronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chlorophyllin, sodium iron complex | Semantic Scholar [semanticscholar.org]

- 3. This compound (32627-52-4) for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron(II) sodium chlorophyllin | C34H32FeN4Na2O6 | CID 169450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro bioavailability of iron from the heme analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ftb.com.hr [ftb.com.hr]

- 10. Protective effects and potential underlying mechanisms of sodium copper chlorophyllin against ethanol-induced gastric ulcer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorophyll revisited: anti-inflammatory activities of chlorophyll a and inhibition of expression of TNF-α gene by the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]

- 13. Simultaneous determination of this compound and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Sodium Iron Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll, is gaining significant attention in the pharmaceutical and nutraceutical industries for its potential as a bioavailable source of iron and its various biological activities. Structurally, it is a porphyrin complex where the central magnesium ion of chlorophyll is replaced by iron, and the phytol tail is removed, rendering the molecule water-soluble. This technical guide provides an in-depth overview of the molecular structure elucidation of this compound, detailing the key analytical techniques and experimental protocols involved in its characterization. The guide also presents a summary of its known biological activities, including its role in the inhibition of the NF-κB signaling pathway.

Molecular Structure and Chemical Properties

This compound is primarily composed of salts of iron-isochlorin e4. The core of the molecule is a chlorin ring, a dihydroporphyrin, which gives it its characteristic color. The central iron atom is chelated by the four nitrogen atoms of the chlorin ring. The removal of the phytol tail during synthesis and the saponification of the propionic acid side chain results in carboxylate groups, which form salts with sodium, enhancing its water solubility.

There are some discrepancies in the reported molecular formula in various databases, which may arise from different salt forms or hydration states. The most commonly cited molecular formulas are C34H32FeN4Na2O6 and C34H31N4O6.Fe.2Na.H.[1][2] One source has also reported a molecular formula that includes magnesium (C34H31FeMgN4NaO6), which is likely an error, as the synthesis involves the replacement of magnesium with iron.[3]

Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | Dark green to black crystalline powder | [4] |

| Solubility | Easily soluble in water; slightly soluble in ethanol and chloroform; insoluble in petroleum ether. | [4][5] |

| Stability | Stable in a dry state; may degrade in the presence of moisture. Light resistance is greater than chlorophyll but less than copper chlorophyllin. | [4] |

Synthesis and Purification

The synthesis of this compound involves a two-step process: saponification of chlorophyll followed by the insertion of iron.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound from plant material.

Experimental Protocol (General)

1. Extraction of Chlorophyll:

-

Chlorophyll is extracted from a plant source (e.g., pine needles, bamboo leaves) using a suitable solvent, such as aqueous ethanol.

2. Saponification:

-

The crude chlorophyll extract is treated with a sodium hydroxide (NaOH) solution. This step cleaves the phytol ester group from the chlorophyll molecule, forming sodium chlorophyllide. Optimal conditions for saponification have been reported as 5% sodium hydroxide at 70°C for 60 minutes.

3. Acidification:

-

The saponified solution is acidified, typically with a dilute acid, to a pH of around 3.0. This step removes the central magnesium ion from the chlorophyllide.

4. Iron Insertion (Metallation):

-

An iron salt, such as ferrous sulfate (FeSO4), is added to the acidified chlorophyllide solution. The mixture is heated (e.g., in a 60°C water bath for 60 minutes) to facilitate the chelation of the iron ion into the porphyrin ring.

5. Basification and Purification:

-

The solution is then made alkaline with NaOH to form this compound. The product is subsequently purified, which may involve crystallization and washing steps to remove unreacted reagents and byproducts.

Analytical Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is employed to elucidate the molecular structure of this compound and to determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of this compound and its related compounds.

Experimental Protocol: HPLC-MS Analysis

A detailed method for the simultaneous determination of this compound and sodium copper chlorophyllin has been reported and is summarized below.[6][7]

-

Instrumentation: High-Performance Liquid Chromatography system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Column: Inertsil ODS-2 column.

-

Mobile Phase: A gradient of methanol and water (97:3 and 80:20, v/v) containing 1% acetic acid.

-

Detection: Diode array detection at 395 nm.

-

Identification: The main component of this compound is identified as Fe-isochlorine e4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Quantitative Data from HPLC Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.2 mg/kg | [6][7] |

| Limit of Quantitation (LOQ) | 4.1 mg/kg | [6][7] |

| Recovery Rate (in candy) | 81% to 101% | [6][7] |

| Purity (reported in a study) | 96.0% | [4] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the chlorin ring system and provides information about the central metal ion.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water.

-

Analysis: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

-

Interpretation: The spectrum is characterized by a strong Soret band around 400 nm and weaker Q bands at higher wavelengths. The exact position of these bands is sensitive to the central metal ion and the solvent.

UV-Vis Absorption Data

| Compound | Soret Band (nm) | Q Bands (nm) | Reference |

| This compound | 405 | Not specified | [4] |

| Sodium Copper Chlorophyllin | 402 | 627 | [4] |

| Sodium Zinc Chlorophyllin | 415 | Not specified | [4] |

Infrared (IR) Spectroscopy

Expected IR Spectral Features:

-

Disappearance of N-H Bands: A key indicator of successful metallation is the disappearance of the N-H stretching and bending vibrations of the free-base porphyrin, which typically appear around 3300-3400 cm⁻¹ and 960 cm⁻¹, respectively.

-

Fe-N Vibrations: The formation of the iron-nitrogen coordinate bonds will give rise to new vibrations in the far-IR region.

-

Carbonyl and Carboxylate Bands: The presence of the ketone group on the chlorin ring and the carboxylate groups from the saponified side chains will result in characteristic C=O stretching bands.

-

C-H and C=C Vibrations: The spectrum will also show characteristic stretching and bending vibrations for the various C-H and C=C bonds within the chlorin ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of this compound is expected to be complex due to the paramagnetic nature of the iron center (typically Fe(II) or Fe(III)). This paramagnetism leads to significant broadening and shifting of the NMR signals, making spectral interpretation challenging. As a result, detailed 1H and 13C NMR data for this compound are scarce in the public domain.

General Expectations for the NMR Spectrum:

-

Paramagnetic Shifts: The signals of protons and carbons close to the iron center will experience large paramagnetic shifts, appearing far outside the typical diamagnetic chemical shift ranges.

-

Signal Broadening: The paramagnetic relaxation enhancement caused by the unpaired electrons of the iron ion will lead to significant broadening of the NMR resonances.

-

Structural Information: Despite the challenges, NMR can potentially provide valuable information about the electronic structure and the ligation state of the iron center.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern:

While a detailed fragmentation study specifically for this compound is not widely available, the fragmentation of chlorophylls and their derivatives typically involves the loss of side chains from the porphyrin ring. In the case of this compound, fragmentation would likely involve the loss of the propionate and acetate side chains. The presence of the iron atom may also influence the fragmentation pathways, potentially leading to characteristic iron-containing fragments. LC-MS/MS analysis has been used to identify the main component as Fe-isochlorine e4.[6][7]

Biological Activity and Signaling Pathway

This compound is not only a food colorant but also exhibits biological activities. One of the most studied aspects of chlorophyllin is its inhibitory effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Chlorophyllin has been shown to inhibit the canonical NF-κB pathway.[6]

Caption: Mechanism of NF-κB pathway inhibition by chlorophyllin.

The mechanism of inhibition involves the downregulation of IKKβ (a subunit of the IKK complex), which in turn prevents the phosphorylation of IκB-α.[6] This stabilization of IκB-α keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and cell proliferation.

Conclusion

The molecular structure of this compound has been primarily elucidated through a combination of chromatographic and spectroscopic techniques. HPLC-MS has been instrumental in identifying the core structure as Fe-isochlorine e4 and in quantifying the compound in various matrices. While detailed IR and NMR data are not widely available due to the complexity of the molecule and the paramagnetic nature of the iron center, the expected spectral characteristics can be inferred from related compounds. The synthesis of this compound is a well-established process involving the chemical modification of natural chlorophyll. Furthermore, the demonstrated biological activity of chlorophyllin, particularly its inhibition of the NF-κB signaling pathway, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals working with this promising molecule. Further research is warranted to fully characterize its spectroscopic properties and to explore its full therapeutic potential.

References

- 1. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and this compound from pine needles [spgykj.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of this compound and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Sodium Iron Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Iron Chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant interest for its antioxidant properties. This technical guide delineates the multifaceted antioxidant mechanisms of SIC, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The core mechanisms involve direct free radical scavenging and a potential, indirect influence on the Nrf2 signaling pathway through the modulation of intracellular iron homeostasis. This document summarizes key quantitative data, details experimental protocols for assessing its antioxidant capacity, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to two main functions:

-

Direct Radical Scavenging: SIC can directly neutralize a variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. This activity is facilitated by the porphyrin ring structure, which can accept electrons from free radicals.

-

Reducing Power: SIC demonstrates the ability to donate electrons, reducing oxidized intermediates and ferric ions (Fe³⁺) to their ferrous form (Fe²⁺), a key aspect of its antioxidant capacity.

While direct evidence for this compound's interaction with specific antioxidant enzymes is limited, its ability to protect cells from oxidative stress suggests a broader impact on cellular redox balance. A related compound, iron chlorin e6, has been shown to exert significant cytoprotective effects against hydrogen peroxide-dependent cytotoxicity and apoptosis by scavenging intracellular ROS.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings from a comparative study, providing a clear comparison with other chlorophyllin derivatives and the standard antioxidant, ascorbic acid.[2][3][4]

Table 1: Free Radical Scavenging Activity and Reducing Power of this compound and Comparators [2][4]

| Compound | DPPH Radical Scavenging Activity (% at 10 mg/mL) | EC₅₀ for DPPH Scavenging (mg/mL) | Reducing Power (Absorbance at 700 nm at 0.5 mg/mL) |

| This compound (SIC) | 91.4% | ~7.0 | < 1.0 |

| Sodium Zinc Chlorophyllin (SZC) | 69.9% | ~7.0 | > 1.0 |

| Sodium Copper Chlorophyllin (SCC) | 98.8% | 2.6 | > 1.0 |

| Ascorbic Acid | 98.5% (at 0.025 mg/mL) | 0.009 | > 2.0 |

Table 2: Inhibition of β-Carotene Bleaching and Superoxide Anion Scavenging Activity [2][3][4]

| Compound | EC₅₀ for β-Carotene Bleaching Inhibition (mg/mL) | Superoxide Anion (O₂⁻) Scavenging Activity |

| This compound (SIC) | 0.38 | Moderate |

| Sodium Zinc Chlorophyllin (SZC) | 0.04 | High |

| Sodium Copper Chlorophyllin (SCC) | 0.90 | Moderate |

| Ascorbic Acid | 4.0 | Lower than SZC |

Signaling Pathway Modulation: The Nrf2-Iron Axis

While direct activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by this compound has not been explicitly demonstrated, a compelling indirect mechanism can be postulated based on the established role of Nrf2 in regulating iron homeostasis.[5][6][7][8]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. In the presence of oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those involved in iron metabolism.[7]

Given that this compound can deliver iron to cells, it is plausible that it influences the intracellular labile iron pool.[9] Nrf2 is a key regulator of genes that manage this pool, including:[6][7]

-

Ferritin (FTH1, FTL): An iron storage protein that sequesters excess intracellular iron, preventing it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

-

Ferroportin (FPN1): The only known cellular iron exporter, which removes excess iron from the cell.

By influencing intracellular iron levels, this compound may trigger a cellular response mediated by the Nrf2 pathway to maintain iron homeostasis and mitigate potential iron-induced oxidative stress. This represents a sophisticated, indirect antioxidant mechanism.

Caption: Proposed indirect antioxidant mechanism of this compound via the Nrf2-iron homeostasis axis.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the this compound sample in the same solvent.

-

Prepare a positive control (e.g., ascorbic acid or Trolox) with a similar dilution series.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume (e.g., 100 µL) of each sample dilution.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Include a blank containing only the solvent and the DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color, measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Prepare a series of dilutions of the this compound sample.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard (e.g., 20 µL) to a 96-well plate.

-

Add a larger volume of the FRAP reagent (e.g., 180 µL) to each well.

-

Incubate at 37°C for a defined period (e.g., 4-10 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

-

β-Carotene Bleaching Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidative degradation of β-carotene, which is induced by the products of linoleic acid oxidation. The bleaching of β-carotene is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a β-carotene solution in chloroform (e.g., 0.5 mg in 1 mL).

-

In a round-bottom flask, add linoleic acid (e.g., 25 µL) and Tween 20 (e.g., 200 mg) to the β-carotene solution.

-

Remove the chloroform using a rotary evaporator.

-

Add aerated distilled water (e.g., 100 mL) to the flask and shake vigorously to form an emulsion.

-

-

Assay Procedure:

-

Aliquot the β-carotene-linoleate emulsion into test tubes or a 96-well plate.

-

Add the this compound sample at various concentrations.

-

Include a control without the antioxidant and a positive control (e.g., BHT).

-

Incubate the mixture at a specific temperature (e.g., 50°C) for a set duration (e.g., 2 hours), taking absorbance readings at regular intervals.

-

-

Measurement and Calculation:

-

Measure the absorbance at 470 nm.

-

Calculate the antioxidant activity as the percentage of inhibition of β-carotene bleaching.

-

Superoxide Anion (O₂⁻) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated photochemically or enzymatically. The scavenging activity is determined by monitoring the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).

Protocol (Photochemical Generation):

-

Reagent Preparation:

-

Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, methionine, NBT, and EDTA.

-

Prepare various concentrations of the this compound sample.

-

-

Assay Procedure:

-

Add the sample to the reaction mixture in a 96-well plate.

-

Expose the plate to a uniform light source (e.g., a fluorescent lamp) for a specific time (e.g., 15 minutes) to initiate the photochemical generation of superoxide radicals.

-

A control group without the sample is also exposed to light.

-

-

Measurement and Calculation:

-

Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.

-

The scavenging activity is calculated as the percentage of inhibition of NBT reduction.

-

Conclusion

This compound exhibits significant antioxidant properties through direct free radical scavenging and reducing power. While further research is required to definitively establish a direct link with the Nrf2 signaling pathway, the existing knowledge of Nrf2's role in regulating iron metabolism provides a strong rationale for a plausible indirect antioxidant mechanism. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in mitigating oxidative stress-related conditions.

References

- 1. Differential cytoprotective effect of copper- and iron-containing chlorophyllins against oxidative stress-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells [frontiersin.org]

- 7. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 controls iron homeostasis in haemochromatosis and thalassaemia via Bmp6 and hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro bioavailability of iron from the heme analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Sodium Iron Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) spectral analysis of sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll. This document offers a comprehensive overview of the core spectroscopic properties, detailed experimental protocols for accurate measurement, and a summary of key quantitative data. Furthermore, it presents visual workflows for the synthesis and analysis of this compound, designed to aid in research and development applications.

Core Spectroscopic Properties

This compound exhibits a characteristic absorption spectrum in the UV-Vis region, largely defined by the porphyrin macrocycle. The most prominent feature is an intense absorption band in the blue region of the spectrum, known as the Soret band, which is characteristic of porphyrin-containing compounds. A weaker absorption band, the Q-band, is typically observed in the red region of the spectrum for many chlorophyll derivatives. For this compound dissolved in water, the primary absorption peak, or λmax, is consistently observed at approximately 405 nm.[1]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the UV-Vis spectral analysis of this compound in an aqueous solution.

| Parameter | Value | Solvent | Notes |

| Absorption Maximum (λmax) | 405 nm[1] | Water | This represents the Soret band, the most intense absorption peak. |

| Molar Absorptivity (ε) | Data not available in cited literature | - | The molar absorptivity is a critical parameter for quantitative analysis but is not readily reported in the reviewed literature for this compound. For the related compound, sodium copper chlorophyllin, a specific absorbance (E1% 1cm) of 565 for a 100% pure sample has been noted. |

Experimental Protocols

Preparation of this compound Solution for UV-Vis Analysis

This protocol is adapted from a method used for the analysis of water-soluble chlorophyllins.[1]

Materials:

-

This compound (SIC) powder

-

Distilled or deionized water

-

Volumetric flasks

-

Analytical balance

-

Spectrophotometer cuvettes (quartz or appropriate plastic)

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

To prepare a 10 mg/mL stock solution, dissolve the weighed SIC powder in a small amount of distilled water in a volumetric flask.[1]

-

Once dissolved, bring the solution to the final volume with distilled water and mix thoroughly to ensure homogeneity.

-

For spectral analysis, this stock solution can be further diluted as needed to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 2.0).

UV-Vis Spectrophotometric Measurement

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a this compound solution.

Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions to ensure a stable baseline.

-

Set the desired wavelength range for the scan. A range of 200 nm to 700 nm is recommended to capture the key absorption features of this compound.[1]

-

Fill a clean cuvette with the solvent used to prepare the sample (distilled water) to be used as a blank.

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Fill a second, matched cuvette with the this compound sample solution.

-

Place the sample cuvette in the sample holder.

-

Perform a baseline correction or "auto zero" with the blank cuvette.

-

Initiate the spectral scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Save and export the resulting spectral data. Identify the wavelength of maximum absorbance (λmax).

Visualizing Key Processes

To aid in the understanding of the production and analysis of this compound, the following workflows are presented using the DOT language for graph visualization.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a two-step chemical modification of chlorophyll extracted from plant sources.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Workflow for Quality Control

The quality and purity of this compound can be assessed using a combination of spectroscopic and chromatographic techniques.

Caption: An overview of the analytical workflow for this compound.

References

"thermal stability of sodium iron chlorophyllin"

An In-depth Technical Guide to the Thermal Stability of Sodium Iron Chlorophyllin

Abstract

This compound (SIC), a derivative of chlorophyll, is utilized in various industries for its coloring and potential bioactive properties. Its stability under thermal stress is a critical parameter for its application in pharmaceuticals, food, and other products that undergo heat treatment during processing or storage. This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific quantitative kinetic data for SIC in current literature, this document leverages detailed studies on the closely related and structurally similar analogue, Sodium Copper Chlorophyllin (SCC), to provide a robust framework for understanding its thermal degradation. This guide includes a summary of qualitative stability assessments of SIC, detailed quantitative data from thermal studies of SCC, comprehensive experimental protocols for stability analysis, and visual diagrams of analytical workflows.

Introduction to this compound (SIC)

This compound is a semi-synthetic, water-soluble salt derived from chlorophyll. The central magnesium ion in the chlorophyll porphyrin ring is replaced with iron, which imparts a characteristic dark brown or greenish-brown color and alters its physicochemical properties.[1] The main component of SIC has been identified as Fe-isochlorin e4.[2] Like other metallo-chlorophyllins, SIC is valued for its stability, which is generally considered superior to natural chlorophyll. While it is reported to be stable against heat, room light, and reducing agents, its light resistance is noted to be weaker than that of sodium copper chlorophyllin.[3][4] Understanding its behavior at elevated temperatures is crucial for quality control and ensuring product efficacy.

Thermal Stability Profile

The thermal stability of chlorophyll derivatives is a key factor in their application. High temperatures can lead to the degradation of the porphyrin structure, resulting in color loss and a potential reduction in bioactivity.

Qualitative Assessment of this compound

Studies on this compound describe it as generally stable under thermal processing.[5] Research on SIC derived from bamboo leaves indicates that it is stable against heat.[3] In its dry, crystalline powder form, it is stable, though it can deteriorate if it becomes hygroscopic.[4] However, these assessments are largely qualitative and lack specific kinetic parameters.

Quantitative Analysis via Analogue Compound: Sodium Copper Chlorophyllin (SCC)

To provide a quantitative perspective, we turn to the extensive research conducted on Sodium Copper Chlorophyllin (SCC), a widely used food colorant and dietary supplement. The thermal degradation of SCC is well-documented and serves as an excellent model for understanding the potential behavior of SIC.

Studies on aqueous solutions of SCC (500 ppm) heated between 25°C and 100°C show that its thermal degradation follows first-order reaction kinetics.[6][7] This means the rate of degradation is directly proportional to the concentration of the chlorophyllin. The activation energy, which represents the energy barrier that must be overcome for the degradation reaction to occur, was calculated using the Arrhenius equation.

The following table summarizes the key kinetic parameters for the thermal degradation of SCC and its primary component, Cu(II)Chlorin e4.

Table 1: Kinetic Parameters for Thermal Degradation of Sodium Copper Chlorophyllin (SCC)

| Compound | Degradation Model | Activation Energy (Ea) | Temperature Range | Reference |

|---|---|---|---|---|

| Overall SCC | First-Order Kinetics | 13.3 ± 0.8 kcal/mol | 25 - 100 °C | [6][7] |

| Cu(II)Chlorin e4 | First-Order Kinetics | 16.0 ± 2.1 kcal/mol | 25 - 100 °C |[6][7] |

These findings indicate that the specific components within the chlorophyllin mixture may degrade at different rates. The temperature sensitivity of SCC was found to be similar to that of natural chlorophyll, highlighting the potential for color deterioration in products subjected to thermal processing.[6]

Experimental Protocols for Stability Assessment

The evaluation of thermal stability for metallo-chlorophyllins like SIC involves subjecting the compound to controlled temperature stress and monitoring its degradation over time. The methodologies employed in studies of the analogous SCC provide a blueprint for designing such experiments.

Sample Preparation and Thermal Treatment

-

Solution Preparation: Prepare an aqueous solution of the chlorophyllin salt (e.g., 500 ppm this compound) in a suitable buffer to maintain constant pH.

-

Aliquoting: Dispense the solution into sealed vials to prevent evaporation.

-

Incubation: Place the vials in constant-temperature water baths or incubators set to a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

-

Time-Point Sampling: At predetermined time intervals, remove a vial from each temperature, cool it rapidly in an ice bath to halt the degradation reaction, and store it for analysis.

Analytical Methodologies

A. UV-Visible Spectrophotometry

This method is used to monitor the overall color loss of the solution.

-

Principle: The degradation of the chlorophyllin structure leads to a decrease in absorbance at its characteristic wavelength in the visible spectrum. For SIC, the absorption peak is around 405 nm.[1]

-

Procedure:

-

Calibrate a spectrophotometer.

-

Dilute the samples from the thermal treatment to an appropriate concentration to fall within the linear range of the instrument.

-

Measure the absorbance of each sample at the maximum wavelength (λ_max), for instance, 405 nm for SIC or ~627 nm for SCC.[1][6]

-

Plot absorbance vs. time for each temperature to determine the degradation rate.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific technique that can separate and quantify the parent compound and its degradation products.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This allows for the precise measurement of the concentration of the primary chlorophyllin component (e.g., Fe-isochlorin e4) and the appearance of degradation products.

-

Typical Protocol:

-

Column: Inertsil ODS-2 or a similar C18 reversed-phase column (e.g., 5 µm particle size, 25 cm length x 4.6 mm ID).[8][9]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape. A common mobile phase is methanol:water (80:20, v/v) containing 1% acetic acid.[1][9]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection: A photodiode array (PDA) detector set to monitor at the λ_max of the compound (e.g., 395 nm or 405 nm).[1][8]

-

Injection Volume: 10-20 µL.[9]

-

Quantification: The concentration of the target compound is determined by integrating the peak area and comparing it to a standard curve.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for conducting a thermal stability study of a chlorophyllin derivative.

Caption: Workflow for assessing the thermal stability of chlorophyllin derivatives.

Conceptual Degradation Pathway

This diagram illustrates the general concept of thermal degradation of a metallo-chlorophyllin complex. Thermal energy input disrupts the stable porphyrin ring structure, leading to the formation of various smaller, often colorless, degradation products.

References

- 1. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of this compound and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and this compound from pine needles [spgykj.com]

- 6. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology of Sodium Iron Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium iron chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, is utilized as a food coloring agent and in dietary supplements. This technical guide provides a comprehensive overview of the available toxicological data for this compound to support safety and risk assessment. The primary focus of this document is the 13-week subchronic oral toxicity study in rats, which represents the most robust toxicological evaluation of this compound to date. Data on other chlorophyllin salts are included for comparative purposes where specific data for this compound are not available; however, any such comparisons should be made with caution due to potential differences in the biological activity of the central metal ion. Significant data gaps in the toxicological profile of this compound are also identified.

Physicochemical Properties

This compound is a complex of iron with chlorophyllin, where the magnesium ion in the chlorophyll molecule is replaced by iron. It is a dark green powder that is soluble in water.

Toxicological Studies

Acute Toxicity

Specific acute oral toxicity studies determining the LD50 of this compound in rodents were not identified in the public domain. However, studies on related chlorophyllin compounds suggest a low order of acute toxicity. For instance, a study on sodium copper chlorophyllin reported no ill effects in mice at an oral dose of 2500 mg/kg body weight for seven days[1]. Another study on a sodium, calcium, iron-polygalacturonate complex found no lethal effects in rabbits at oral doses up to 5 g/kg. An intraperitoneal LD50 of 633 µg/g body weight has been reported for an unspecified chlorophyllin in mice[2].

Subchronic Toxicity

A 13-week subchronic oral toxicity study of this compound was conducted in F344 rats[3][4].

-

Test System: Male and female F344/DuCrlCrlj rats, 5 weeks old at the start of the study.

-

Administration: this compound was administered in the diet at concentrations of 0% (control), 0.2%, 1.0%, and 5.0% for 13 weeks.

-

Parameters Evaluated:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Hematology and serum biochemistry (at termination)

-

Organ weights (at termination)

-

Gross pathology and histopathology (at termination)

-

-

Statistical Analysis: Dunnett’s multiple comparison test was used for continuous data, and the chi-square test or Fisher’s exact test was used for categorical data.

Diagram of the 13-Week Subchronic Toxicity Study Workflow

No treatment-related mortalities or clinical signs of toxicity were observed. A summary of the key findings is presented in the tables below.

Table 1: Summary of Key Findings in Male F344 Rats in a 13-Week Subchronic Oral Toxicity Study of this compound [3][4]

| Parameter | 0% SIC (Control) | 0.2% SIC | 1.0% SIC | 5.0% SIC |

| Body Weight Gain (g) | 135.5 ± 10.1 | 134.1 ± 11.2 | 130.9 ± 9.8 | 119.7 ± 11.5 |

| Serum Transferrin (mg/dL) | 436 ± 45 | 455 ± 51 | 468 ± 49 | 583 ± 62 |

| Relative Spleen Weight (%) | 0.21 ± 0.02 | 0.20 ± 0.02 | 0.19 ± 0.02 | 0.15 ± 0.02 |

| Parotid Gland Hypertrophy | 0/10 | 0/10 | 0/10 | 10/10 |

| * Statistically significant difference from the control group (p < 0.05) |

Table 2: Summary of Key Findings in Female F344 Rats in a 13-Week Subchronic Oral Toxicity Study of this compound [3][4]

| Parameter | 0% SIC (Control) | 0.2% SIC | 1.0% SIC | 5.0% SIC |

| Body Weight Gain (g) | 48.9 ± 5.6 | 47.8 ± 6.1 | 46.5 ± 5.9 | 44.2 ± 6.3 |

| Serum Transferrin (mg/dL) | 488 ± 53 | 502 ± 58 | 515 ± 60 | 621 ± 71 |

| Relative Spleen Weight (%) | 0.18 ± 0.02 | 0.17 ± 0.02 | 0.16 ± 0.02 | 0.13 ± 0.01 |

| Parotid Gland Hypertrophy | 0/10 | 0/10 | 0/10 | 10/10 |

| Statistically significant difference from the control group (p < 0.05) |

Based on the histopathological changes in the parotid glands, the No-Observed-Adverse-Effect Level (NOAEL) for this compound in this study was determined to be 1.0% in the diet. This corresponds to 609 mg/kg body weight/day for males and 678 mg/kg body weight/day for females[3][4].

Chronic Toxicity and Carcinogenicity

No long-term toxicity or carcinogenicity studies specifically on this compound were identified. However, a long-term study on potassium sodium chlorophyllin copper complex in rats fed diets containing up to 3% for their lifespan showed no significant chronic effects[1]. Studies on chlorophyllin have shown both anti-carcinogenic and, in some contexts, potential promotional effects, suggesting that the timing of administration relative to carcinogen exposure is critical[5].

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for this compound conducted according to current OECD guidelines were not found in the reviewed literature. A review on the genotoxic effects of chlorophyll and chlorophyllin suggests that they can modify the effects of known toxicants[3]. One study indicated that sodium copper chlorophyllin may be a weak mutagen in both germ and somatic cells of Drosophila melanogaster.

Reproductive and Developmental Toxicity

No reproductive and developmental toxicity studies on this compound were identified. A study on chlorophyllin administered to pregnant mice via intraperitoneal injection showed dose-dependent embryo-lethality, but the relevance of this route of administration to oral exposure in humans is questionable[6]. A study on potassium disodium chlorophyllin copper complex in rats reported locomotory difficulties and skeletal muscle defects in the offspring of females fed 1% in their diet[1].

Toxicokinetics

Limited data are available on the toxicokinetics of this compound. An in vitro study suggests that it is stable under simulated gastrointestinal conditions and can deliver bioavailable iron to intestinal cells[7]. A review on chlorophyll and metallo-chlorophyll derivatives highlights the need for more research on their absorption, distribution, metabolism, and excretion[3].

Potential Signaling Pathways in Toxicity

The precise signaling pathways involved in the toxicology of this compound are not well-elucidated. The observed hypertrophy of the parotid gland acinar cells at high doses in the subchronic rat study suggests a potential localized effect, but the underlying mechanism is unknown. The increase in serum transferrin may be a physiological response to the high iron content of the compound. Some studies on chlorophyllin (not specifically the iron complex) suggest interactions with pathways such as NF-κB and induction of phase 2 cytoprotective genes, which are generally associated with anti-carcinogenic and antioxidant effects[8][9]. Another study suggests that chlorophyllin can trigger cancer cell death by inhibiting thioredoxin reductase 1 and inducing ROS accumulation[10]. The relevance of these pathways to the potential toxicity of this compound requires further investigation.

Diagram of Potential Cellular Interactions of Chlorophyllin

Data Gaps and Future Research

The current body of literature on the toxicology of this compound is limited. To perform a comprehensive risk assessment, the following studies are needed:

-

Acute oral toxicity studies to determine the LD50.

-

Chronic toxicity and carcinogenicity bioassays.

-

A two-generation reproductive toxicity study.

-

Developmental toxicity studies in a rodent and a non-rodent species.

-

A battery of genotoxicity tests, including an Ames test and an in vivo micronucleus assay, conducted according to OECD guidelines.

-

Detailed toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanistic studies to elucidate the signaling pathways involved in any observed toxicity.

Conclusion

The available data from a 13-week subchronic study in rats suggest a NOAEL of 609 mg/kg bw/day for male rats and 678 mg/kg bw/day for female rats, based on hypertrophy of the parotid gland at higher doses. While studies on other chlorophyllin salts generally indicate low toxicity, the lack of a comprehensive toxicological dataset for this compound specifically makes a complete safety assessment challenging. Further research is required to address the existing data gaps and to fully characterize the toxicological profile of this compound.

References

- 1. 370. Chlorophyllin copper complex, potassium and sodium salts (WHO Food Additives Series 6) [inchem.org]

- 2. Assessment of the Acute Toxicity of Chlorophyllin and Trolox for the Possibility of Studying Their Radioprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorophyll and chlorophyllin as modifiers of genotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 13-week subchronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorophylls as anticarcinogens (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chlorophyllin on mouse embryonic and fetal development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How Does Chlorophyllin Neutralize Environmental Toxins - Life Extension [lifeextension.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability of Iron from Sodium Iron Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a global health challenge, necessitating the exploration of novel iron sources with enhanced bioavailability and tolerability. Sodium iron chlorophyllin (SIC), a semi-synthetic compound derived from chlorophyll, presents a promising alternative to traditional iron supplements. In SIC, the central magnesium ion of the porphyrin ring is substituted with iron, creating a structure analogous to heme iron. This structural similarity has led to the hypothesis that SIC may be absorbed through pathways distinct from non-heme iron, potentially offering greater efficacy and fewer gastrointestinal side effects. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of iron from this compound, detailing experimental findings, methodologies, and proposed mechanisms of absorption.

Quantitative Bioavailability Data

The bioavailability of iron from this compound has been assessed in various studies, including in vitro cell culture models and human clinical trials. The following tables summarize the key quantitative findings from this research.

Table 1: Human Clinical Trial Data on Iron Bioavailability from this compound (SIC)

| Parameter | This compound (SIC) | Ferrous Sulfate (Control) | Study Population | Key Findings | Reference |

| Fractional Iron Absorption (FIA) | 7% | 30% | Young women | Ferrous sulfate showed significantly higher fractional iron absorption. | [1][2] |

| Relative Bioavailability | 20% (of Ferrous Sulfate) | 100% | Young women | The relative bioavailability of iron from SIC was 20% that of ferrous sulfate. | [1][2] |

| Effect of Ascorbic Acid | Increased FIA | - | Young women | Ascorbic acid increased the fractional iron absorption from SIC. | [2] |

| Effect of Ferritin Status | Inverse relationship with FIA | Well-established inverse relationship | Young women | Higher ferritin levels were associated with lower iron absorption from SIC. | [1][2] |

Table 2: Clinical Efficacy of Shengxuening (SXN) - A Product Containing this compound

| Parameter | Result | Study Population | Duration | Key Findings | Reference |